molecular formula C20H22N12O3 B161646 gamma-Tetrazole-methotrexate CAS No. 127105-48-0

gamma-Tetrazole-methotrexate

Cat. No. B161646
M. Wt: 478.5 g/mol
InChI Key: WYMVDZHYPSUZLC-ZDUSSCGKSA-N
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Description

Gamma-tetrazole-methotrexate (GTM) is a novel derivative of methotrexate, a well-known anti-cancer drug. GTM has been synthesized to enhance the efficacy and specificity of methotrexate in cancer treatment. However, GTM has also shown potential in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism Of Action

Gamma-Tetrazole-methotrexate exerts its anti-cancer activity by inhibiting DHFR, which leads to the depletion of intracellular folate pools and the inhibition of DNA synthesis. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may contribute to its therapeutic potential.

Biochemical And Physiological Effects

Gamma-Tetrazole-methotrexate has been shown to have similar biochemical and physiological effects as methotrexate, including the inhibition of DHFR, the depletion of intracellular folate pools, and the induction of apoptosis. However, gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in these effects. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may have implications in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

Gamma-Tetrazole-methotrexate has several advantages for lab experiments, including its high potency and specificity for DHFR inhibition, its ability to penetrate cell membranes, and its relatively low toxicity compared to other anti-cancer drugs. However, gamma-Tetrazole-methotrexate also has limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the use of gamma-Tetrazole-methotrexate in scientific research. One direction is the development of new drug delivery systems that can improve the solubility and bioavailability of gamma-Tetrazole-methotrexate. Another direction is the study of the off-target effects of gamma-Tetrazole-methotrexate and the development of strategies to minimize these effects. Finally, gamma-Tetrazole-methotrexate may have potential in the treatment of autoimmune diseases, and further studies are needed to explore this potential.
In conclusion, gamma-tetrazole-methotrexate is a promising tool for scientific research, particularly in the fields of biochemistry and pharmacology. Its high potency and specificity for DHFR inhibition, as well as its anti-inflammatory and immunosuppressive effects, make it a valuable tool for cancer research and the study of folate metabolism and transport. However, further studies are needed to explore its potential in drug delivery and the treatment of autoimmune diseases.

Synthesis Methods

Gamma-Tetrazole-methotrexate is synthesized by reacting methotrexate with sodium azide and copper sulfate in water. The reaction produces gamma-Tetrazole-methotrexate as a white crystalline solid with a yield of approximately 70%. The purity of gamma-Tetrazole-methotrexate can be further improved by recrystallization.

Scientific Research Applications

Gamma-Tetrazole-methotrexate has been used in various scientific research studies due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and cell proliferation. gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in inhibiting DHFR, making it a promising tool for cancer research. In addition, gamma-Tetrazole-methotrexate has also been used in the study of folate metabolism and transport, as well as in the development of new drug delivery systems.

properties

CAS RN

127105-48-0

Product Name

gamma-Tetrazole-methotrexate

Molecular Formula

C20H22N12O3

Molecular Weight

478.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid

InChI

InChI=1S/C20H22N12O3/c1-32(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(33)25-13(19(34)35)6-7-14-28-30-31-29-14/h2-5,8,13H,6-7,9H2,1H3,(H,25,33)(H,34,35)(H,28,29,30,31)(H4,21,22,23,26,27)/t13-/m0/s1

InChI Key

WYMVDZHYPSUZLC-ZDUSSCGKSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O

Other CAS RN

127105-48-0

synonyms

gamma-tetrazole-methotrexate
MTX-tetrazole

Origin of Product

United States

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